

Molecular weight and formula of 2-Bromo-1-chloro-3-methoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984

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In-depth Technical Guide to 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-chloro-3-methoxybenzene**, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This document details the compound's key physicochemical properties, its synthetic utility, and its role as a strategic building block in the construction of novel molecular architectures. Emphasis is placed on its reactivity in widely utilized cross-coupling reactions, providing a foundation for its application in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Bromo-1-chloro-3-methoxybenzene, also known by its synonym 2-Bromo-3-chloroanisole, is a polysubstituted aromatic compound. The strategic placement of bromo, chloro, and methoxy functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in multi-step synthetic routes.^[1]

Table 1: Physicochemical Properties of **2-Bromo-1-chloro-3-methoxybenzene**[\[2\]](#)

Property	Value
Molecular Formula	C ₇ H ₆ BrClO
Molecular Weight	221.48 g/mol
IUPAC Name	2-bromo-1-chloro-3-methoxybenzene
CAS Number	174913-08-7
Canonical SMILES	<chem>COC1=C(C(=CC=C1)Cl)Br</chem>
InChI Key	OGIJEKWZHDJMSD-UHFFFAOYSA-N

Synthetic Utility and Reactivity Profile

The synthetic value of **2-Bromo-1-chloro-3-methoxybenzene** lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium catalyst than the carbon-chlorine (C-Cl) bond.[\[3\]](#) This reactivity difference allows for selective functionalization, enabling the sequential introduction of different moieties onto the aromatic ring.

The methoxy group, being an electron-donating group, influences the electronic properties of the benzene ring, which can affect the rates and outcomes of substitution reactions. This electronic modulation, combined with the steric hindrance provided by the substituents, offers chemists a high degree of control over synthetic transformations.[\[1\]](#)

Cross-Coupling Reactions: A Gateway to Molecular Diversity

2-Bromo-1-chloro-3-methoxybenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

- **Suzuki-Miyaura Coupling:** This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester.[\[4\]](#) The higher reactivity of the C-Br bond allows for selective coupling at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

- Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active anilines and their derivatives.[5] Similar to the Suzuki coupling, the reaction can be directed to the more reactive C-Br bond.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted anisole is present in numerous pharmaceutical agents. The chloro and methoxy groups, in particular, are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[6] While specific examples detailing the direct use of **2-Bromo-1-chloro-3-methoxybenzene** in the synthesis of commercial drugs are not readily available in the public domain, its potential as a key intermediate is evident from its structural features and reactivity. It serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Experimental Considerations and Future Perspectives

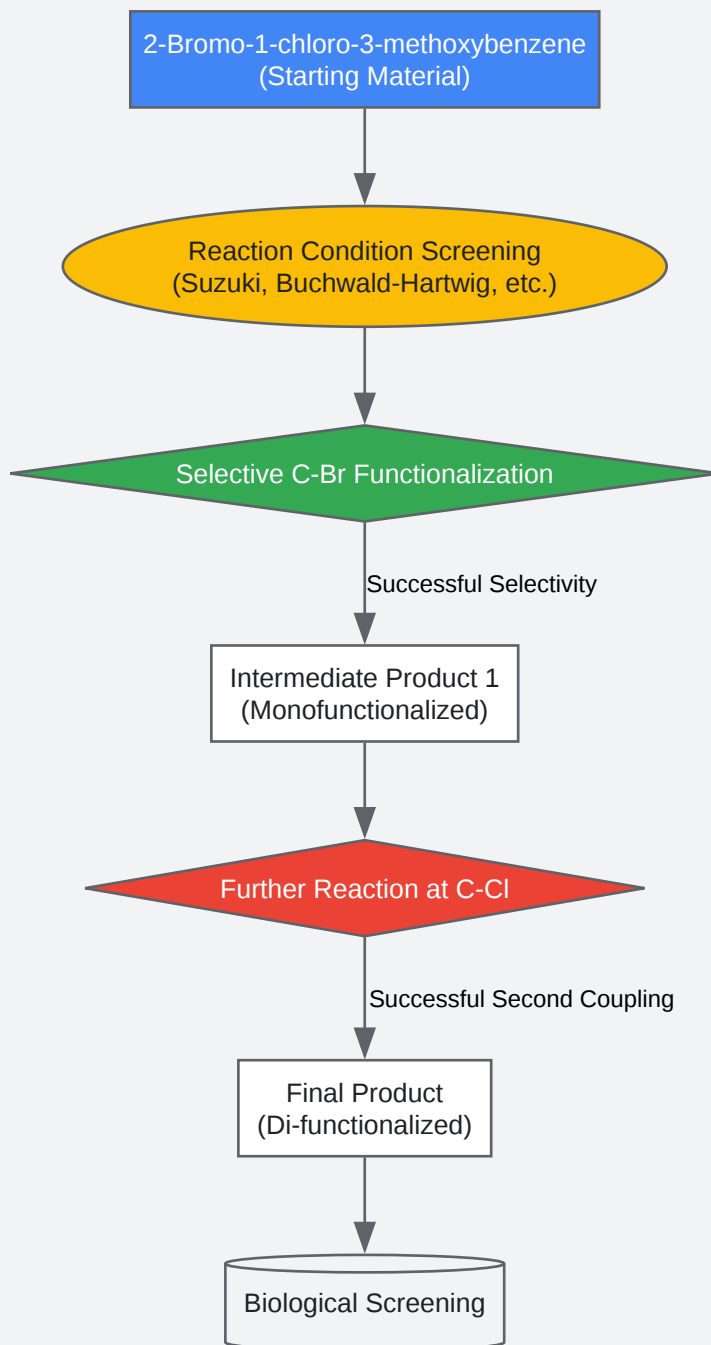
The successful application of **2-Bromo-1-chloro-3-methoxybenzene** in a synthetic workflow depends on the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, to achieve the desired chemoselectivity. The principles of selective cross-coupling are well-established and provide a rational basis for designing synthetic routes utilizing this versatile intermediate.

Future applications of this compound will likely expand as new catalytic systems with enhanced reactivity and selectivity are developed. Its role as a foundational element in the synthesis of complex natural products and novel therapeutic agents is expected to grow, further solidifying its importance in the field of organic chemistry.

Visualizing Synthetic Strategy

The following diagram illustrates a generalized decision-making workflow for the sequential functionalization of a dihalogenated aromatic compound like **2-Bromo-1-chloro-3-methoxybenzene** in a drug discovery context.

Generalized Synthetic Workflow for Di-halogenated Intermediates

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Caption: A logical workflow for the strategic use of **2-Bromo-1-chloro-3-methoxybenzene**.

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